molecular formula C50H39N B573373 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline CAS No. 167859-26-9

4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline

Cat. No.: B573373
CAS No.: 167859-26-9
M. Wt: 653.869
InChI Key: KNMFCZAASWGKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its extended conjugated system, which imparts distinct photophysical properties, making it a subject of interest in materials science and photochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline exerts its effects is primarily through its interaction with light. The extended conjugated system allows for efficient absorption and emission of light, making it a valuable compound in photophysical applications. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light upon returning to the ground state .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline is unique due to its extended conjugated system, which imparts distinct photophysical properties not observed in simpler analogs. This makes it particularly valuable in applications requiring strong luminescence and specific optical characteristics .

Properties

IUPAC Name

4-(4,4-diphenylbuta-1,3-dienyl)-N-[4-(4,4-diphenylbuta-1,3-dienyl)phenyl]-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H39N/c1-6-20-42(21-7-1)49(43-22-8-2-9-23-43)30-16-18-40-32-36-47(37-33-40)51(46-28-14-5-15-29-46)48-38-34-41(35-39-48)19-17-31-50(44-24-10-3-11-25-44)45-26-12-4-13-27-45/h1-39H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMFCZAASWGKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C=CC=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H39N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700757
Record name 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167859-26-9
Record name 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.